Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1S,6R)-3-azabicyclo[410]heptan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of iodobenzene diacetate (PIDA) as an oxidant at room temperature, which facilitates the formation of the bicyclic structure without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PIDA and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-, [1R-(1α,4α,6α)]-
Uniqueness
Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-5(6)1-2-7-4-6/h5,7-8H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
NZCBOEIGQAQLCD-PHDIDXHHSA-N |
Isomeric SMILES |
C1CNC[C@]2([C@H]1C2)O |
Canonical SMILES |
C1CNCC2(C1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.